molecular formula C18H17FN2O2 B7460793 3-(4-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydroisoxazole-5-carboxamide

3-(4-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydroisoxazole-5-carboxamide

Cat. No. B7460793
M. Wt: 312.3 g/mol
InChI Key: CSBOPSYQDDROIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydroisoxazole-5-carboxamide, also known as Compound A, is a novel small molecule drug candidate that has shown promising results in scientific research studies. This compound belongs to the class of isoxazole carboxamides and is being investigated for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydroisoxazole-5-carboxamide A involves its ability to modulate various cellular signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. By modulating these pathways, 3-(4-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydroisoxazole-5-carboxamide A is able to induce apoptosis, inhibit cell proliferation, and reduce inflammation.
Biochemical and physiological effects:
3-(4-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydroisoxazole-5-carboxamide A has been found to have various biochemical and physiological effects in scientific research studies. These effects include the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, improvement of cognitive function, and reduction of amyloid-beta aggregation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydroisoxazole-5-carboxamide A in lab experiments is its ability to selectively target specific cellular pathways, which makes it a valuable tool for studying various diseases. However, one of the limitations of using 3-(4-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydroisoxazole-5-carboxamide A in lab experiments is its low solubility, which can make it difficult to work with.

Future Directions

There are several future directions for the research and development of 3-(4-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydroisoxazole-5-carboxamide A. One potential direction is to investigate its potential therapeutic applications in other diseases such as diabetes, cardiovascular disease, and autoimmune diseases. Another potential direction is to develop more potent analogs of 3-(4-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydroisoxazole-5-carboxamide A that have improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-(4-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydroisoxazole-5-carboxamide A and its potential side effects.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydroisoxazole-5-carboxamide A involves a multi-step process that includes the reaction of 4-fluorobenzaldehyde with ethyl 2-bromobutyrate to form 4-fluoro-α-bromoacetophenone. This intermediate is then reacted with 1-phenylethylamine to form the key intermediate, which is then subjected to cyclization with hydroxylamine-O-sulfonic acid to yield 3-(4-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydroisoxazole-5-carboxamide A.

Scientific Research Applications

3-(4-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydroisoxazole-5-carboxamide A has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, 3-(4-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydroisoxazole-5-carboxamide A has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, 3-(4-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydroisoxazole-5-carboxamide A has been found to improve cognitive function and reduce amyloid-beta aggregation. In inflammation research, 3-(4-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydroisoxazole-5-carboxamide A has been found to reduce inflammation by inhibiting the production of inflammatory cytokines.

properties

IUPAC Name

3-(4-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-12(13-5-3-2-4-6-13)20-18(22)17-11-16(21-23-17)14-7-9-15(19)10-8-14/h2-10,12,17H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBOPSYQDDROIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

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